molecular formula C13H20BrN3O B12263474 4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12263474
M. Wt: 314.22 g/mol
InChI Key: AJDDFWNIWHQKEZ-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring, an oxan-2-yl group, and an azetidin-3-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrazole derivative, followed by the introduction of the oxan-2-yl and azetidin-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of dehalogenated pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The oxan-2-yl and azetidin-3-yl groups contribute to the compound’s overall stability and bioavailability. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(oxan-3-yl)-2-methylimidazole
  • 4-bromo-1-(oxan-3-yl)-2-methylpyrazole

Uniqueness

4-bromo-1-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to the presence of both oxan-2-yl and azetidin-3-yl groups, which are not commonly found together in similar compounds. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-1-[[1-(oxan-2-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C13H20BrN3O/c14-12-5-15-17(9-12)8-11-6-16(7-11)10-13-3-1-2-4-18-13/h5,9,11,13H,1-4,6-8,10H2

InChI Key

AJDDFWNIWHQKEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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